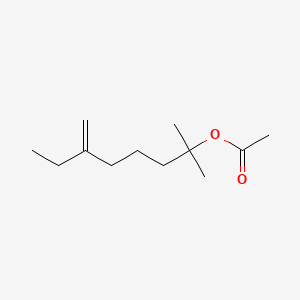![molecular formula C13H18O2 B13794373 (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol: is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylidene group, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol: shares similarities with other tricyclic compounds, such as tricyclo[4.3.2.01,5]undecane derivatives.
Other similar compounds: include various tricyclic alcohols and ketones, which may have comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol |
InChI |
InChI=1S/C13H18O2/c1-8-7-11(14)12-5-3-9(2)13(12,15)10(8)4-6-12/h11,14-15H,2-7H2,1H3/t11-,12+,13+/m1/s1 |
Clave InChI |
YNBDNZIQHOLAJQ-AGIUHOORSA-N |
SMILES isomérico |
CC1=C2CC[C@]3([C@@]2(C(=C)CC3)O)[C@@H](C1)O |
SMILES canónico |
CC1=C2CCC3(C2(C(=C)CC3)O)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)


